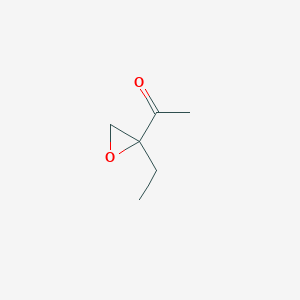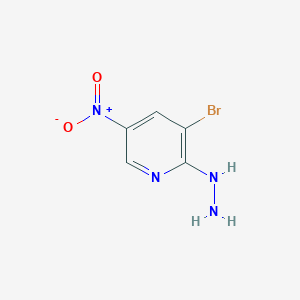
1-Phenylpropane-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenylpropane-1,2,3-triol can be synthesized through several methods. One common approach involves the catalytic reduction of 1-phenylglyceryl trinitrate. This method allows for the separation and configuration assignment of the enantiomers of 1-phenylglycerol . Another method involves the alkylation of enolate intermediates, which can be used to prepare chiral derivatives of 1-phenylglycerol .
Industrial Production Methods: Industrial production of 1-phenylglycerol typically involves the use of chiral chromatography for the separation of enantiomers. This process ensures high purity and yield of the desired enantiomer .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenylpropane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can yield different stereoisomers of the compound.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions include various stereoisomers, aldehydes, ketones, and substituted derivatives of 1-phenylglycerol .
Applications De Recherche Scientifique
1-Phenylpropane-1,2,3-triol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-phenylglycerol involves its interaction with various cellular components such as enzymes, receptors, and ion channels. It has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to increased acetylcholine levels, which can enhance cognitive function. Additionally, its anti-inflammatory and antioxidant properties are attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
1-Phenyl-2,3-propanediol: Similar structure but lacks one hydroxyl group.
1-Phenyl-1,2-ethanediol: Shorter carbon chain with similar functional groups.
1-Phenyl-1,3-propanediol: Different positioning of hydroxyl groups.
Uniqueness: 1-Phenylpropane-1,2,3-triol is unique due to its three hydroxyl groups attached to a glycerol backbone, making it a versatile chiral building block.
Propriétés
Numéro CAS |
16354-95-3 |
|---|---|
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
1-phenylpropane-1,2,3-triol |
InChI |
InChI=1S/C9H12O3/c10-6-8(11)9(12)7-4-2-1-3-5-7/h1-5,8-12H,6H2 |
Clé InChI |
CCFAGRVEHSCROQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(CO)O)O |
SMILES canonique |
C1=CC=C(C=C1)C(C(CO)O)O |
| 63157-81-3 16354-95-3 |
|
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]butan-1-ol](/img/structure/B97750.png)









![6-Methylbenzo[b]thiophene](/img/structure/B97776.png)



